Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
CAS No.: 57093-55-7
Cat. No.: VC5278418
Molecular Formula: C12H19NO2
Molecular Weight: 209.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57093-55-7 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.289 |
| IUPAC Name | ethyl 2-cyano-2-(1-methylcyclohexyl)acetate |
| Standard InChI | InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3 |
| Standard InChI Key | ROHCCJIABRKISQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C1(CCCCC1)C |
Introduction
Structural and Molecular Features
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate (C₁₂H₁₇NO₂) features a central acetate group bonded to a cyano-substituted carbon and a 1-methylcyclohexyl ring. The ester moiety (-COOEt) confers solubility in organic solvents, while the cyano group (-CN) enhances electrophilicity, making the compound reactive toward nucleophiles. The cyclohexyl ring’s chair conformation minimizes steric strain, influencing stereochemical outcomes in reactions .
Molecular Formula and Weight
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Molecular formula: C₁₂H₁₇NO₂
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Molecular weight: 223.27 g/mol (calculated from PubChem data for analogous structures) .
Synthesis Pathways
The synthesis of ethyl 2-cyano-2-(1-methylcyclohexyl)acetate likely involves multi-step reactions, drawing parallels to methods used for structurally related compounds.
Esterification of Cyanoacetic Acid Derivatives
A plausible route involves the esterification of 2-cyano-2-(1-methylcyclohexyl)acetic acid with ethanol under acidic conditions. This method mirrors the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, where recrystallization from hexane yielded a 94% pure product . For the target compound, sulfuric acid or p-toluenesulfonic acid could catalyze the reaction, with azeotropic removal of water to drive completion.
Alkylation of Cyanoacetate Esters
Alternative approaches may employ alkylation of ethyl cyanoacetate with 1-methylcyclohexyl halides. For instance, the synthesis of ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4) involves nucleophilic substitution using cyclohexyl bromides in the presence of a base like potassium carbonate . This method typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.
Spectroscopic Characterization
Key spectral data for ethyl 2-cyano-2-(1-methylcyclohexyl)acetate can be inferred from analogous compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR (150 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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Strong absorption at ~2250 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O), and 1200–1250 cm⁻¹ (C-O ester) .
High-Resolution Mass Spectrometry (HRMS)
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